Pyrrolidine Linoleamide

説明

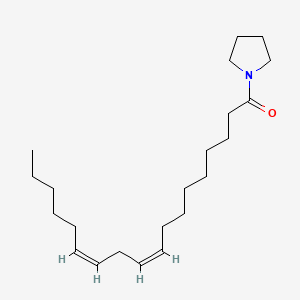

Structure

3D Structure

特性

IUPAC Name |

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Pyrrolidine Linoleamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Linoleamide, a derivative of the essential fatty acid linoleic acid, has emerged as a molecule of interest in oncological research due to its demonstrated antiproliferative properties against a variety of cancer cell lines. This technical guide provides a comprehensive overview of Pyrrolidine Linoleamide, detailing its chemical structure, physicochemical properties, and known biological activities. The document includes a summary of its cytotoxic effects, a plausible synthetic route, and a standard protocol for assessing its in vitro efficacy. Furthermore, a proposed mechanism of action is presented through a conceptual signaling pathway, offering a foundation for future mechanistic studies. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the potential of novel fatty acid amides as therapeutic agents.

Chemical Structure and Properties

This compound, systematically named (9Z,12Z)-1-(pyrrolidin-1-yl)octadeca-9,12-dien-1-one, is a fatty acid amide. Its structure consists of a linoleoyl group derived from linoleic acid, an omega-6 polyunsaturated fatty acid, attached to a pyrrolidine ring via an amide linkage.

Chemical Identifiers:

-

IUPAC Name: (9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one

-

Molecular Formula: C₂₂H₃₉NO

-

CAS Number: 3140-51-0

-

Synonyms: N-linoleoylpyrrolidine, PyrrolidineLinoleamide

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 333.55 g/mol | |

| Boiling Point | 200-204 °C (at 0.03 Torr) | |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.43 ± 0.20 (Predicted) | |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | |

| Storage Temperature | -20°C |

Biological Activity: Antiproliferative Properties

This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer therapeutics. The compound is reported to be more than four times more effective against cancer cells than non-cancerous cells, indicating a degree of selectivity.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| U251 | Glioblastoma | 12.0 | |

| MCF-7 | Breast Cancer | 27.5 | |

| NCI-ADR/RES | Ovarian Cancer (drug-resistant) | 7.7 | |

| 786-0 | Renal Cancer | 21.9 | |

| NCI-H460 | Lung Cancer | 36.6 | |

| PC-3 | Prostate Cancer | 32.6 | |

| OVCAR-3 | Ovarian Cancer | 33.9 |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

Linoleic acid

-

Pyrrolidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid solution

-

Brine

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linoleic acid (1 equivalent) in anhydrous DCM.

-

Add pyrrolidine (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC or EDC (1.2 equivalents) in anhydrous DCM.

-

Add the DCC/EDC solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

An In-depth Technical Guide to Pyrrolidine Linoleamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrolidine (B122466) Linoleamide, a synthetic fatty acid amide with demonstrated antiproliferative properties. The document covers its chemical identity, biological activity, and a generalized experimental approach for assessing its effects.

Chemical Identity and Properties

Pyrrolidine Linoleamide is a derivative of linoleic acid, an essential omega-6 fatty acid.[1] The conjugation of linoleic acid with a pyrrolidine ring results in a molecule with notable biological activity.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Identifier | Source |

| IUPAC Name | (9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | PubChem[2] |

| Synonym | N-linoleoylpyrrolidine | PubChem[2] |

| Synonym | 1-Linoleoylpyrrolidine | Coompo[3] |

| Synonym | (Z,Z)-1-(1-Oxo-9,12-octadecadienyl)pyrrolidine | Coompo[3] |

| Synonym | 1-(1-pyrrolidinyl)-9Z,12Z-octadecadien-1-one | Cayman Chemical[1] |

| CAS Number | 3140-51-0 | MedChemExpress, Coompo, Cayman Chemical[1][3][4] |

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C22H39NO | PubChem[2] |

| Molecular Weight | 333.6 g/mol | PubChem[2] |

| Appearance | Powder | Coompo[3] |

| Purity | ≥98% | Cayman Chemical[1] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | Cayman Chemical[1] |

| Storage | -20°C | Cayman Chemical[1] |

Biological Activity: Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. A key study highlighted its efficacy, particularly against human glioma and ovarian cancer cells.[2] The compound has been shown to be more than four times more effective against cancer cells compared to non-cancerous cells.[1]

Table 3: In Vitro Antiproliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

| U251 | Glioma | 12.0 | MedChemExpress[4][5] |

| MCF-7 | Breast Cancer | 27.5 | MedChemExpress[4][5] |

| NCI-ADR/RES | Ovarian Cancer (Multidrug-Resistant) | 7.7 | MedChemExpress[4][5] |

| 786-0 | Kidney Cancer | 21.9 | MedChemExpress[4][5] |

| NCI-H460 | Lung Cancer | 36.6 | MedChemExpress[4][5] |

| PC-3 | Prostate Cancer | 32.6 | MedChemExpress[4][5] |

| OVCAR-3 | Ovarian Cancer | 33.9 | MedChemExpress[4][5] |

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its antiproliferative effects have not been fully elucidated in the available literature. However, its action can be conceptualized as inducing cellular mechanisms that lead to the inhibition of cancer cell growth and proliferation.

Caption: Conceptual diagram of this compound's effect on cancer cells.

Experimental Protocols

The following is a generalized workflow for assessing the antiproliferative activity of this compound, based on standard methodologies cited in the literature for similar compounds.

General Protocol for In Vitro Antiproliferative Assay (e.g., SRB or MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the vehicle solvent at the same final concentration.

-

Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

-

Cell Viability Assessment:

-

For Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized.

-

For MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized.

-

-

Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at an appropriate wavelength.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro antiproliferative activity.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of action of lenalidomide in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Pyrrolidine Linoleamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine Linoleamide, a synthetic derivative of linoleic acid, has emerged as a compound of interest in oncology research due to its demonstrated antiproliferative effects against a variety of human cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells. While comprehensive mechanistic studies remain to be fully elucidated, this document consolidates available quantitative data, outlines relevant experimental methodologies, and proposes putative signaling pathways based on the activity of structurally related fatty acid amides. The information presented herein is intended to serve as a foundational resource for researchers engaged in the investigation and development of novel anticancer therapeutics.

Introduction

The exploration of fatty acid amides as potential anticancer agents has gained significant traction in recent years. These compounds, derived from naturally occurring fatty acids, offer a diverse chemical scaffold for the development of novel therapeutics.[1] this compound, a derivative of the essential omega-6 fatty acid, linoleic acid, has demonstrated notable antiproliferative activity across a panel of human cancer cell lines, including those exhibiting multidrug resistance.[2][3] This guide provides an in-depth look at the available data and the hypothesized mechanisms through which this compound may exert its anticancer effects.

Antiproliferative Activity

The primary evidence for the anticancer potential of this compound stems from in vitro cytotoxicity screening. The compound has been shown to inhibit the growth of a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioblastoma | 12.0[2][3] |

| MCF-7 | Breast Cancer | 27.5[2][3] |

| NCI-ADR/RES | Ovarian Cancer (Multidrug-Resistant) | 7.7[2][3] |

| 786-0 | Renal Cancer | 21.9[2][3] |

| NCI-H460 | Lung Cancer | 36.6[2][3] |

| PC-3 | Prostate Cancer | 32.6[2][3] |

| OVCAR-3 | Ovarian Cancer | 33.9[2][3] |

Putative Mechanism of Action

While direct mechanistic studies on this compound are limited, research on related fatty acid amides and linoleic acid derivatives suggests several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Fatty acid amides have been shown to promote apoptosis in cancer cells.[4] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity.

A hypothetical signaling pathway for this compound-induced apoptosis is presented below. This pathway is based on the known mechanisms of related compounds and represents a plausible area for future investigation.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of cancer. Some linoleic acid derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G1 or G2/M.

The workflow for investigating cell cycle arrest is depicted below.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V-FITC) Assay

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Annexin V-FITC and Propidium Iodide Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[2][4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay is used to determine the effect of a compound on cell cycle progression.

-

Cell Treatment: Treat cancer cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[6]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways and apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant antiproliferative activity against a variety of cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer drugs. While its precise mechanism of action is yet to be fully elucidated, evidence from related compounds suggests that it may induce apoptosis and/or cell cycle arrest, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Future research should focus on comprehensive mechanistic studies to:

-

Confirm the induction of apoptosis and cell cycle arrest by this compound.

-

Identify the specific molecular targets and signaling pathways modulated by the compound.

-

Evaluate the in vivo efficacy and safety of this compound in preclinical cancer models.

A thorough understanding of its molecular mechanism will be crucial for the rational design of more potent analogs and for advancing this compound towards clinical development.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. benchchem.com [benchchem.com]

Pyrrolidine Linoleamide: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pyrrolidine (B122466) Linoleamide, a synthetic fatty acid amide derived from linoleic acid. It details the origins of its synthesis, first reported as part of a study on the antiproliferative activities of fatty acid amides from renewable resources. This guide furnishes detailed experimental protocols for its chemical synthesis and for the evaluation of its biological activity against various cancer cell lines. All pertinent quantitative data from the foundational study are presented in structured tables for clarity and comparative analysis. Additionally, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the experimental workflows.

Discovery and Origin

Pyrrolidine Linoleamide was first described in a 2015 publication by dos Santos et al. in Bioorganic & Medicinal Chemistry. The compound was synthesized as part of a broader investigation into the antiproliferative properties of a series of fatty acid amides derived from renewable sources. The study aimed to explore the potential of these compounds as anticancer agents. This compound emerged from this screening as a molecule with notable activity against several human cancer cell lines.

Chemical Synthesis

The synthesis of this compound is achieved through a two-step process starting from linoleic acid, a readily available fatty acid from vegetable oils. The first step involves the conversion of linoleic acid to its corresponding acyl chloride, followed by an amidation reaction with pyrrolidine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Linoleoyl Chloride

-

Reagents and Materials:

-

Linoleic acid

-

Oxalyl chloride (or thionyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve linoleic acid in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude linoleoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Linoleoyl chloride (from Step 1)

-

Pyrrolidine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (DCM) as solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere

-

-

Procedure:

-

Dissolve pyrrolidine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

-

Dissolve the crude linoleoyl chloride in anhydrous DCM and add it dropwise to the stirred pyrrolidine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Biological Activity: Antiproliferative Effects

This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The primary study evaluated its efficacy using a sulforhodamine B (SRB) assay.

Experimental Protocol: Antiproliferative Activity Assay (SRB Assay)

-

Cell Lines and Culture:

-

Human cancer cell lines: U251 (glioma), MCF-7 (breast), NCI/ADR-RES (ovarian, multidrug-resistant), 786-0 (renal), NCI-H460 (lung), PC-3 (prostate), and OVCAR-3 (ovarian).

-

Cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Plate cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate the plates for 48 hours.

-

Fix the cells with cold trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the cells with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the concentration that inhibits cell growth by 50% (IC50) from dose-response curves.

-

Antiproliferative Activity Data

The following table summarizes the IC50 values of this compound against various human cancer cell lines as reported by dos Santos et al. (2015).[1][2]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioma | 12.0 |

| MCF-7 | Breast | 27.5 |

| NCI/ADR-RES | Ovarian (MDR) | 7.7 |

| 786-0 | Renal | 21.9 |

| NCI-H460 | Lung | 36.6 |

| PC-3 | Prostate | 32.6 |

| OVCAR-3 | Ovarian | 33.9 |

Antiproliferative Screening Workflow

Caption: Workflow for antiproliferative activity screening.

Conclusion

This compound is a synthetically accessible fatty acid amide with demonstrated antiproliferative activity against a range of human cancer cell lines, notably including a multidrug-resistant ovarian cancer line. Its straightforward synthesis from renewable resources like linoleic acid makes it an interesting candidate for further investigation in the field of oncology drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and related compounds.

References

Unveiling the Antiproliferative Potential of Pyrrolidine Linoleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of Pyrrolidine (B122466) Linoleamide, a synthetic fatty acid amide, on various cancer cell lines. This document collates available quantitative data, outlines detailed experimental methodologies for assessing its bioactivity, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Antiproliferative Activity

Pyrrolidine Linoleamide has demonstrated notable antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by in vitro studies, are summarized in the table below. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µg/mL)[1] |

| U251 | Glioblastoma (Brain Cancer) | 12.0 |

| MCF-7 | Breast Cancer | 27.5 |

| NCI-ADR/RES | Ovarian Cancer (Resistant) | 7.7 |

| 786-0 | Renal Cancer | 21.9 |

| NCI-H460 | Non-Small Cell Lung Cancer | 36.6 |

| PC-3 | Prostate Cancer | 32.6 |

| OVCAR-3 | Ovarian Cancer | 33.9 |

Experimental Protocols

This section details the standard methodologies for evaluating the antiproliferative effects of a compound like this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[2][3] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[4][5] By analyzing a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle can be quantified.

Procedure:

-

Cell Treatment: Culture cells with this compound at a concentration around its IC50 value for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cells and stain the DNA.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.

-

Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells.[6][7][8] Propidium Iodide is used as a counterstain to identify cells that have lost their membrane integrity, which is characteristic of late apoptotic and necrotic cells.[6][8]

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results are typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Potential Signaling Pathways and Mechanisms of Action

While specific mechanistic studies on this compound are limited, the antiproliferative effects of related fatty acid amides and pyrrolidine derivatives often involve the induction of apoptosis and cell cycle arrest.

General Experimental Workflow

A typical workflow for investigating the antiproliferative effects of a novel compound is depicted below.

Experimental workflow for assessing antiproliferative effects.

Putative Apoptosis Signaling Pathway

Based on the known mechanisms of other antiproliferative lipids and pyrrolidine-containing compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of cell killing and autophagy by amphiphilic pyrrolidine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of Conjugated Linoleic Acids on Cancer [mdpi.com]

Pyrrolidine Linoleamide: A Potential Anticancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Linoleamide, a synthetic derivative of linoleic acid amide, has emerged as a promising candidate in the landscape of anticancer research. This technical guide provides a comprehensive overview of its potential, consolidating available preclinical data on its antiproliferative activity. This document details its synthesis, proposed mechanism of action, and relevant experimental protocols to facilitate further investigation and development. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds exhibiting a wide range of biological activities, including anticancer properties. Pyrrolidine Linoleamide, which combines this heterocyclic moiety with a linoleic acid backbone, has demonstrated notable antiproliferative effects against a panel of human cancer cell lines. Its identity as a derivative of a naturally occurring fatty acid suggests a potential for favorable biocompatibility and unique mechanisms of action, making it a compound of significant interest for oncological drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of linoleic acid. A general and efficient method involves the direct condensation of linoleic acid with pyrrolidine.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

Activation of Linoleic Acid: Linoleic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), is added to activate the carboxylic acid group.

-

Amidation Reaction: Pyrrolidine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for the formation of the amide bond.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of 50% of the cells, have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL)[1] |

| U251 | Glioblastoma | 12.0 |

| MCF-7 | Breast Adenocarcinoma | 27.5 |

| NCI-ADR/RES | Ovarian (drug-resistant) | 7.7 |

| 786-0 | Renal Cell Carcinoma | 21.9 |

| NCI-H460 | Non-small Cell Lung Cancer | 36.6 |

| PC-3 | Prostate Adenocarcinoma | 32.6 |

| OVCAR-3 | Ovarian Adenocarcinoma | 33.9 |

Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive fatty acid amides, such as N-acylethanolamines, suggests potential mechanisms of action. These may include the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

One of the central pathways regulating cell growth and survival is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Aberrant activation of this pathway is a common feature in many cancers. It is hypothesized that this compound may exert its anticancer effects by inhibiting this pathway. Inhibition of Akt phosphorylation would lead to the downstream deactivation of pro-survival signals and the activation of apoptotic machinery.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of effective anticancer agents. This compound is proposed to induce apoptosis in cancer cells. This can be investigated by observing key apoptotic events such as the externalization of phosphatidylserine, activation of caspases (key executioner proteins of apoptosis), and DNA fragmentation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound. Lyse the cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Future Directions

While the initial in vitro data for this compound is promising, further research is essential to validate its potential as a therapeutic agent. Key future directions include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and comprehensively mapping the signaling pathways affected by this compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer agents. Its demonstrated antiproliferative activity across a range of cancer cell lines warrants further investigation into its mechanism of action and in vivo efficacy. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

An In-depth Technical Guide on Pyrrolidine Linoleamide and its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Linoleamide, a synthetic fatty acid amide, has demonstrated notable antiproliferative activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Pyrrolidine Linoleamide, with a focus on its chemical properties, biological activity, and its putative role in cell signaling pathways. While direct mechanistic studies on this compound are limited, this document synthesizes available data and draws inferences from the bioactivity of structurally related fatty acid amides and pyrrolidine-containing compounds to propose potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound, also known as N-linoleoyl-pyrrolidine, is a derivative of linoleic acid, an essential omega-6 fatty acid, and pyrrolidine, a five-membered nitrogen-containing heterocycle.[1] The pyrrolidine scaffold is a common feature in numerous biologically active natural products and synthetic drugs.[2] Fatty acid amides, a class of lipids to which this compound belongs, are increasingly recognized for their diverse biological activities, including their role as signaling molecules.[3]

The primary interest in this compound stems from its demonstrated antiproliferative effects against various cancer cell lines, suggesting its potential as a novel anticancer agent.[1] This guide will delve into the quantitative data available on its bioactivity, detail relevant experimental protocols, and explore the likely cell signaling pathways it modulates, based on current evidence and the activities of analogous compounds.

Chemical Properties and Synthesis

This compound is chemically identified as (9Z,12Z)-1-(pyrrolidin-1-yl)octadeca-9,12-dien-1-one.[1] Its molecular formula is C22H39NO, and it has a molecular weight of 333.55 g/mol .[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (9Z,12Z)-1-(pyrrolidin-1-yl)octadeca-9,12-dien-1-one | [1] |

| Molecular Formula | C22H39NO | [4] |

| Molecular Weight | 333.55 g/mol | [4] |

| CAS Number | 3140-51-0 | [4] |

Synthesis

A general method for the synthesis of fatty acid amides, such as this compound, involves the amidation of the corresponding fatty acid. The process typically includes the following steps:

A detailed experimental protocol for a similar enzymatic amidation is described in Section 4.3.

Biological Activity and Quantitative Data

The most significant biological activity reported for this compound is its antiproliferative effect on cancer cells. A key study by dos Santos et al. (2015) evaluated its activity against a panel of seven human cancer cell lines.[1]

Table 2: Antiproliferative Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioblastoma | 12.0 |

| MCF-7 | Breast Cancer | 27.5 |

| NCI-ADR/RES | Ovarian Cancer (Multidrug-Resistant) | 7.7 |

| 786-0 | Renal Cancer | 21.9 |

| NCI-H460 | Lung Cancer | 36.6 |

| PC-3 | Prostate Cancer | 32.6 |

| OVCAR-3 | Ovarian Cancer | 33.9 |

| Data sourced from MedChemExpress, citing dos Santos et al., 2015.[1][4] |

These results indicate that this compound exhibits a broad spectrum of antiproliferative activity, with particular potency against the multidrug-resistant ovarian cancer cell line NCI-ADR/RES and the glioblastoma cell line U251.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This protocol is a standard method for assessing cell proliferation and cytotoxicity and is the assay used to generate the data in Table 2.[5][6][7][8]

Workflow for SRB Assay

Detailed Protocol:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 and 565 nm using a microplate reader.

Western Blot Analysis for Signaling Protein Expression

To investigate the effect of this compound on specific signaling pathways, Western blotting can be employed to measure the expression and phosphorylation status of key proteins.

Workflow for Western Blot Analysis

Enzymatic Synthesis of Fatty Acid Amides

The following is a protocol for the enzymatic synthesis of fatty acid amides, adapted from a study that synthesized similar compounds from andiroba oil.[1]

-

Reaction Setup: In an Erlenmeyer flask, combine the fatty acid (e.g., linoleic acid), an amine (e.g., pyrrolidine), and a lipase (B570770) catalyst (e.g., from Candida antarctica).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 35°C) and speed (e.g., 150 rpm) for 24 hours.

-

Enzyme Removal: Filter the reaction mixture to remove the enzyme.

-

Extraction: Add distilled water and extract the organic phase with a suitable solvent (e.g., chloroform).

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

Putative Role in Cell Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is not yet available, the known activities of related compounds, such as other fatty acid amides and pyrrolidine derivatives, allow for the formulation of strong hypotheses.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Fatty acid amides have been shown to promote apoptosis in cancer cells.[9] It is plausible that this compound shares this mechanism. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. Other fatty acid amides have been shown to inhibit the PI3K/Akt pathway in glioma cells.[9] Therefore, it is a strong possibility that this compound exerts its antiproliferative effects by targeting one or both of these pathways.

Conclusion and Future Directions

This compound is a promising antiproliferative agent with demonstrated activity against a variety of cancer cell lines. While its exact mechanism of action remains to be fully elucidated, the existing data on related compounds suggest that it may act through the induction of apoptosis and the inhibition of key pro-survival signaling pathways such as PI3K/Akt and/or MAPK.

Future research should focus on:

-

Mechanistic Studies: Direct investigation of the effects of this compound on the PI3K/Akt and MAPK pathways, including the phosphorylation status of key kinases.

-

Apoptosis Confirmation: Detailed studies to confirm the induction of apoptosis, including caspase activation assays and analysis of Bcl-2 family protein expression.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify compounds with improved potency and selectivity.

A deeper understanding of the molecular mechanisms underlying the anticancer activity of this compound will be crucial for its further development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Pyrrolidine Linoleamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine Linoleamide is a synthetic derivative of linoleic acid, an omega-6 fatty acid. This document provides a technical guide to the in vitro cytotoxic properties of this compound against various cancer cell lines. The information compiled herein is based on currently available data and is intended to serve as a resource for researchers investigating novel anti-cancer agents.

Quantitative Cytotoxicity Data

This compound has demonstrated antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data provides a quantitative measure of the compound's potency against different cancer cell types.

| Cell Line | Cancer Type | IC50 (µg/mL)[1][2][3][4][5] |

| U251 | Glioblastoma | 12.0 |

| MCF-7 | Breast Adenocarcinoma | 27.5 |

| NCI-ADR/RES | Doxorubicin-Resistant Ovarian | 7.7 |

| 786-0 | Renal Cell Adenocarcinoma | 21.9 |

| NCI-H460 | Non-Small Cell Lung Cancer | 36.6 |

| PC-3 | Prostate Adenocarcinoma | 32.6 |

| OVCAR-3 | Ovarian Adenocarcinoma | 33.9 |

Experimental Protocols

While specific experimental details for the cytotoxicity assays of this compound are not extensively published in peer-reviewed literature, this section outlines representative protocols for common in vitro cytotoxicity and apoptosis assays based on methodologies used for similar fatty acid amide compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

-

MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol:

-

Cell Treatment: Cells are cultured and treated with this compound at concentrations around the determined IC50 value for a set period.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of this compound's cytotoxicity.

Figure 1: Generalized workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound has not been elucidated, other fatty acid amides have been shown to interact with cannabinoid receptors (CB1 and CB2), which can trigger apoptotic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.

Figure 2: Hypothetical apoptotic pathway for this compound.

Conclusion and Future Directions

The available data indicates that this compound exhibits cytotoxic effects against a variety of cancer cell lines, with particular potency against doxorubicin-resistant ovarian cancer cells. To further elucidate its potential as an anti-cancer agent, future research should focus on:

-

Comprehensive Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial. This could include exploring its interaction with cannabinoid receptors, as hypothesized, or other potential targets involved in cell proliferation and apoptosis.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to determine its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of the in vitro cytotoxicity of this compound, offering a starting point for further investigation into its therapeutic applications.

References

Unraveling the Apoptotic Mechanisms of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) linoleamide (B162930) and its derivatives are emerging as a class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide delves into the core mechanisms by which these compounds induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target in cancer therapy. While specific data on pyrrolidine linoleamide is limited, extensive research on structurally related pyrrolidine derivatives, such as the tridecylpyrrolidine-diol derivative SS13, provides a strong model for understanding their apoptotic induction pathways. This document synthesizes the available data, presenting it in a structured format with detailed experimental protocols and visual pathway diagrams to facilitate further research and drug development in this promising area.

Introduction to Pyrrolidine Derivatives in Cancer Therapy

Pyrrolidine derivatives are a diverse group of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antiviral, and notably, antitumor effects.[1] Several naturally occurring and synthetic pyrrolidine-containing compounds have demonstrated potent cytotoxicity against various cancer cell lines, suggesting their potential as novel therapeutic agents.[2] The primary mechanism underlying their anticancer activity appears to be the induction of apoptosis, a regulated process of cell self-destruction that is often dysregulated in cancer.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of pyrrolidine derivatives have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of a compound's potency in inhibiting cell growth.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines [3][4][5]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioblastoma | 12.0 |

| MCF-7 | Breast Cancer | 27.5 |

| NCI-ADR/RES | Ovarian Cancer (Resistant) | 7.7 |

| 786-0 | Renal Cancer | 21.9 |

| NCI-H460 | Lung Cancer | 36.6 |

| PC-3 | Prostate Cancer | 32.6 |

| OVCAR-3 | Ovarian Cancer | 33.9 |

Table 2: Cytotoxic and Antiproliferative Effects of Tridecylpyrrolidine-Diol Derivative (SS13) on Colorectal Cancer Cells [2]

| Cell Line | Assay | IC50 (µmol/L) |

| HCT116 | MTT | 3.2 ± 0.1 |

| HCT116 | BrdU | 6.46 ± 2.84 |

| Caco-2 | MTT | 2.17 ± 1.5 |

| Caco-2 | BrdU | 1.59 ± 0.72 |

Apoptosis Induction Pathways

Research on the tridecylpyrrolidine-diol derivative SS13 in colorectal cancer cells (HCT116 and Caco-2) has revealed the involvement of both the extrinsic and intrinsic apoptotic pathways.[2]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

-

Mechanism: Treatment with the pyrrolidine derivative SS13 leads to the overexpression of TNF-α and FasL, which are death ligands.[2] These ligands bind to their respective death receptors (TNFR, Fas), triggering a signaling cascade that activates caspase-8.[2] Activated caspase-8 then directly activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Caption: Extrinsic apoptosis pathway induced by a pyrrolidine derivative.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress and converges at the mitochondria.

-

Mechanism: The pyrrolidine derivative SS13 induces a time-dependent decrease in mitochondrial membrane potential (MMP).[2] This disruption of the mitochondrial integrity leads to the release of cytochrome c from the mitochondria into the cytosol.[2] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates the effector caspases-3/7, culminating in apoptosis.[2] This process is also associated with the dysregulation of Bcl-2 family proteins.[2]

Caption: Intrinsic apoptosis pathway induced by a pyrrolidine derivative.

Convergence and Execution of Apoptosis

Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2] The cleavage of PARP is a hallmark of apoptosis.

Role of Oxidative Stress and Autophagy

Further studies on the pyrrolidine derivative SS13 indicate that its pro-apoptotic effects are also linked to the induction of oxidative stress and autophagy.[1]

-

Oxidative Stress: SS13 treatment leads to the accumulation of reactive oxygen and nitrogen species (ROS/RNS) and modulates superoxide (B77818) dismutase isoenzymes (SOD1, SOD2).[1] This oxidative stress can contribute to mitochondrial damage and the activation of the intrinsic apoptotic pathway.

-

Autophagy: SS13 induces autophagy, as evidenced by increased levels of autophagic markers such as p-AMPK, p-ULK, LC3I/II, and ATG7, and a decrease in p62.[1] Interestingly, inhibition of autophagy with chloroquine (B1663885) enhanced cell survival, suggesting that SS13-induced autophagy contributes to cell death.[1]

Caption: Interplay of oxidative stress, autophagy, and apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the apoptotic pathways of pyrrolidine derivatives, based on methodologies reported in the literature.[1][2]

Cell Viability and Proliferation Assays (MTT and BrdU)

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound.

-

Methodology:

-

Seed cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the pyrrolidine derivative for 24, 48, and 72 hours.

-

For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

For BrdU assay: Add BrdU labeling solution and incubate for 2-4 hours. Fix the cells, add anti-BrdU-POD antibody, and then the substrate solution. Measure the absorbance at 370 nm (reference at 492 nm).

-

Calculate the IC50 value using non-linear regression analysis.

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

-

Objective: To detect and quantify apoptosis by measuring phosphatidylserine (B164497) externalization.

-

Methodology:

-

Treat cells with the pyrrolidine derivative for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Caspase Activity Assay

-

Objective: To measure the activity of key apoptotic caspases (e.g., caspase-3/7, -8, -9).

-

Methodology:

-

Treat cells with the pyrrolidine derivative.

-

Lyse the cells and incubate the lysate with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

-

Measure the fluorescence intensity over time using a fluorometer.

-

Quantify the caspase activity relative to a standard curve or untreated control.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Methodology:

-

Treat cells and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, caspases, cytochrome c) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Mitochondrial Membrane Potential (MMP) Assay

-

Objective: To assess mitochondrial integrity.

-

Methodology:

-

Treat cells with the pyrrolidine derivative.

-

Incubate the cells with a fluorescent MMP-sensitive dye (e.g., JC-1, TMRE, or TMRM).

-

Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE/TMRM fluorescence indicates a loss of MMP.

-

Caption: General experimental workflow for studying apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that pyrrolidine derivatives induce apoptosis in cancer cells through a multi-faceted mechanism involving both the extrinsic and intrinsic pathways. Furthermore, the interplay with oxidative stress and autophagy adds another layer of complexity and potential therapeutic targets. While the data on this compound itself is still emerging, the detailed understanding of related compounds provides a solid foundation for its investigation. Future research should focus on elucidating the specific molecular targets of this compound and validating these pathways in a broader range of cancer models, including in vivo studies. Such efforts will be crucial in translating the therapeutic potential of this promising class of compounds into clinical applications.

References

- 1. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Effect of Pyrrolidine Linoleamide on Cell Cycle Progression: A Technical Guide

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically investigating the effects of Pyrrolidine Linoleamide on cell cycle progression. While the compound is documented in chemical databases, its biological activity, particularly its impact on the cell cycle, remains uncharacterized.

This guide, therefore, synthesizes current knowledge on the bioactivity of its constituent components—linoleic acid and the N-acyl proline scaffold—and closely related N-acyl amino acid analogues. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals, highlighting potential mechanisms and offering a framework for future investigation into this compound.

Introduction to this compound and Related Compounds

This compound is an N-acyl amino acid, a class of lipid signaling molecules. N-acyl amino acids are known to play diverse roles in physiological processes. While data on this compound is scarce, studies on related compounds offer insights into its potential biological activities.

Some N-acyl prolines, synthesized from various natural oils, have demonstrated promising cytotoxicity against a range of tumor cell lines.[1][2] This suggests that the N-acyl proline scaffold may be a viable backbone for the development of novel anti-cancer agents. Furthermore, the linoleic acid component has been shown to exert its own influence on cell proliferation.

Potential Effects on Cell Cycle Progression Based on Related Molecules

Given the lack of direct evidence for this compound, this section will discuss the known effects of linoleic acid and other N-acyl amino acids on the cell cycle.

Linoleic Acid and Cell Cycle Arrest

Linoleic acid, a polyunsaturated omega-6 fatty acid, has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[3][4] Research on endometrial and colorectal cancer cells indicates that linoleic acid can induce cell cycle arrest at the G1 phase.[3] This is a critical checkpoint that governs the cell's decision to commit to DNA replication and division.

N-Acyl Amino Acids and Antiproliferative Activity

The broader class of N-acyl amino acids has been implicated in the regulation of cell proliferation. For instance, certain N-acyl taurines have been observed to reduce cancer cell proliferation, leading to a decrease in the population of cells in the S-phase (the DNA synthesis phase) and an increase in the subG1 population, which is indicative of apoptosis.[5][6] Additionally, some calixarene (B151959) derivatives featuring N-acyl-proline moieties have been found to induce cell death and block the cell cycle in the G0/G1 phase.[7]

Postulated Signaling Pathways

The precise signaling pathways that this compound might modulate are unknown. However, based on the activities of related compounds, several pathways can be hypothesized as potential targets.

p53-Dependent Pathway